Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate
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Overview
Description
Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate is an organic compound with the molecular formula C10H9BrF2O3 and a molecular weight of 295.08 g/mol . It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy substituents on the aromatic ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate typically involves the esterification of 5-bromo-2,3-difluoro-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, facilitated by the electron-withdrawing effects of the fluorine atoms.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid for nitration or sulfonation reactions.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Hydrolysis: Formation of 5-bromo-2,3-difluoro-4-methoxybenzoic acid.
Scientific Research Applications
Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and specificity towards these targets, leading to inhibition or modulation of their activity. The methoxy group further contributes to its overall chemical stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-2,4-difluorobenzoate: Similar structure but with different fluorine substitution pattern.
Ethyl 5-bromo-3,4-difluoro-2-methoxybenzoate: Similar structure but with different fluorine and methoxy substitution pattern.
Uniqueness
Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and methoxy groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O3/c1-3-16-10(14)5-4-6(11)9(15-2)8(13)7(5)12/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URESHCPKOBQPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)F)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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